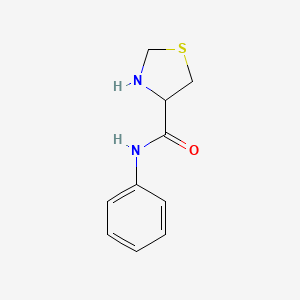

N-phenyl-1,3-thiazolidine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

N-phenyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C10H12N2OS/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

InChI Key |

UJVBLJAXADMSLP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCS1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-phenyl-1,3-thiazolidine-4-carboxamide chemical structure and properties

[1][2][3]

Executive Summary

N-phenyl-1,3-thiazolidine-4-carboxamide (CAS: 1078791-20-4) is a semi-synthetic heterocyclic scaffold derived from the condensation of L-cysteine with formaldehyde (or substituted aldehydes), followed by amidation with aniline.[1] Structurally analogous to proline, this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosinase inhibitors , antimicrobial agents , and neuroprotective compounds .

This guide provides a rigorous analysis of its chemical architecture, validated synthetic protocols, physicochemical properties, and biological mechanisms. It is designed to support researchers in optimizing this scaffold for therapeutic applications.

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule consists of a saturated five-membered thiazolidine ring (tetrahydrothiazole) fused to a phenylcarbamoyl group at the C4 position.

-

Core Heterocycle: 1,3-thiazolidine (S atom at pos 1, N atom at pos 3).

-

Functional Group: Carboxamide linkage (-CONH-) connecting the chiral center C4 to a phenyl ring.

-

Chirality: The C4 position is a chiral center. When synthesized from natural L-cysteine , the configuration is retained. While L-cysteine is designated (R), the priority rules in the thiazolidine ring (S-containing C5 vs. carbonyl C) typically assign the (4R) configuration to the parent acid (L-thioproline), though specific amide derivatives may be designated (4S) depending on substituent priority.

Electronic Properties

-

Lone Pair Availability: The nitrogen at position 3 (N3) is secondary and basic (pKa ~ 6.0 for the parent acid), capable of hydrogen bonding or further functionalization.

-

Ring Pucker: The thiazolidine ring adopts an envelope conformation, influencing the spatial orientation of the C4-carboxamide vector, which is critical for binding to enzyme active sites (e.g., the binuclear copper center of tyrosinase).

Synthetic Pathways[4]

The synthesis is a two-step convergent protocol. The first step involves the cyclization of L-cysteine, and the second is a peptide-like coupling with aniline.

Step 1: Formation of Thiazolidine-4-carboxylic Acid

Reaction Type: Knoevenagel-type condensation / Cyclization. Reagents: L-Cysteine Hydrochloride, Formaldehyde (37% aq) or substituted benzaldehyde. Conditions: Aqueous/Ethanolic solution, Room Temperature, 12–24 h.[2]

-

Mechanism: The nucleophilic nitrogen of cysteine attacks the carbonyl carbon of the aldehyde to form an imine (Schiff base) intermediate, followed by intramolecular nucleophilic attack by the thiol group to close the ring.

Step 2: Amidation (Coupling)

Reaction Type: Amide bond formation. Reagents: Thiazolidine-4-carboxylic acid, Aniline, EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine). Solvent: Dichloromethane (DCM) or DMF. Conditions: RT, 4–6 h.

Protocol:

-

Dissolve Thiazolidine-4-carboxylic acid (1.0 eq) in DCM.

-

Add EDC.HCl (1.1 eq) and DMAP (1.1 eq) to activate the carboxylic acid.

-

Add Aniline (1.1 eq) dropwise.

-

Stir at room temperature for 4–6 hours.

-

Wash with 1N HCl (to remove unreacted amine/DMAP) and sat. NaHCO3.

-

Dry over MgSO4 and concentrate.

Synthetic Workflow Diagram (Graphviz)

Caption: Two-step synthetic pathway from L-Cysteine to N-phenyl-1,3-thiazolidine-4-carboxamide.

Physicochemical Profiling

The following properties define the compound's "drug-likeness" and suitability for biological assays.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₀H₁₂N₂OS | Core stoichiometry. |

| Molecular Weight | 208.28 g/mol | Low MW, favorable for oral bioavailability (Lipinski compliant). |

| LogP (Predicted) | ~1.5 – 2.0 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |

| H-Bond Donors | 2 (Amide NH, Amine NH) | Critical for receptor binding. |

| H-Bond Acceptors | 3 (Amide O, Thiazolidine N, S) | Interaction points for enzyme active sites. |

| Solubility | DMSO, Ethanol, DCM | Low water solubility; requires co-solvent (e.g., <1% DMSO) for bioassays. |

| Melting Point | 140–165 °C (Derivative dependent) | Solid at room temperature; indicates stable crystal lattice. |

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

-

Amide Proton (-CONH-): Singlet, δ 9.5 – 10.0 ppm . (Disappears on D₂O exchange).

-

Phenyl Ring: Multiplet, δ 7.0 – 7.6 ppm (5H).

-

C2-H (Thiazolidine):

-

If R=H (Formaldehyde): Singlet/AB quartet at δ 4.0 – 4.5 ppm .

-

If R=Aryl (Substituted): Singlet at δ 5.4 – 5.8 ppm (Deshielded by aromatic ring).

-

-

C4-H (Chiral Center): Doublet of doublets (dd), δ 4.3 – 4.5 ppm .

-

C5-H (Methylene): Multiplet/Two dd, δ 3.0 – 3.5 ppm .

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3200–3400 cm⁻¹ (Broad).

-

C=O Stretch (Amide I): 1640–1690 cm⁻¹ (Strong).

-

C-N Stretch (Amide II): 1520–1550 cm⁻¹.

-

C-S Stretch: 600–700 cm⁻¹ (Weak).

Pharmacological Potential[4][7][8][9]

Tyrosinase Inhibition

Derivatives of N-phenyl-1,3-thiazolidine-4-carboxamide have shown significant potency against mushroom tyrosinase, an enzyme rate-limiting in melanin biosynthesis.

-

Mechanism: The thiazolidine sulfur and the amide oxygen/nitrogen can chelate the binuclear copper active site of tyrosinase.

-

SAR Insight: Substitution on the phenyl ring (e.g., 2,4-dihydroxy) significantly enhances potency by mimicking the native substrate (L-DOPA).

Antimicrobial & Antiviral Activity[7][8]

-

Target: Bacterial cell wall synthesis (MurB inhibition) and viral replication (TMV assembly inhibition).

-

Efficacy: Studies indicate MIC values comparable to standard antibiotics for specific derivatives against S. aureus and E. coli.

Mechanism of Action Diagram (Graphviz)

Caption: Proposed binding mode of the thiazolidine carboxamide scaffold within a metalloenzyme active site.

References

-

Gudasi, K. B., et al. "Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives." ResearchGate.[3] Available at: Link

-

Qing, Z., et al. "Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents." Molecules, 2021.[4][5] Available at: Link

-

Shaikh, M., et al. "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives." Molecules, 2023.[6][7] Available at: Link

-

PubChem. "N-phenyl-1,3-thiazolidine-4-carboxamide Compound Summary." National Library of Medicine. Available at: Link

-

Chohan, Z. H., et al. "Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: Link

Sources

- 1. (4S)-N-phenyl-1,3-thiazolidine-4-carboxamide | C10H12N2OS | CID 28170598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. researchgate.net [researchgate.net]

- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. ijnrd.org [ijnrd.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Biological Profiling of N-Phenyl-1,3-Thiazolidine-4-Carboxamide Derivatives

Topic: Biological Activity of N-phenyl-1,3-thiazolidine-4-carboxamide Derivatives Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The N-phenyl-1,3-thiazolidine-4-carboxamide scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its oxidized counterpart (4-thiazolidinone). Structurally derived from L-cysteine, this scaffold functions as a proline bioisostere, offering unique conformational rigidity and lipophilicity.

This guide analyzes the synthesis, structure-activity relationships (SAR), and biological applications of these derivatives. Current research validates their efficacy as antimicrobial agents (targeting bacterial cell walls and biofilms), anticancer therapeutics (via ROS-dependent apoptosis), and emerging neuroprotective agents . This document provides actionable protocols for synthesis and biological evaluation, grounded in recent peer-reviewed findings.

Chemical Architecture & Rational Design

The core structure consists of a saturated five-membered thiazolidine ring.[1] The biological activity hinges on two critical vectors:

-

C2-Position (Lipophilic Anchor): Derived from the aldehyde precursor. Substituents here (aryl/heteroaryl) dictate the molecule's ability to penetrate lipid bilayers and fit into hydrophobic protein pockets.

-

C4-Carboxamide Linkage (Electronic Modulator): The conversion of the carboxylic acid to an N-phenyl amide significantly increases metabolic stability and hydrogen-bond donor/acceptor capability, facilitating interaction with target enzymes (e.g., bacterial Mur ligases or viral proteases).

Structural Differentiation

Researchers must distinguish this scaffold from 4-thiazolidinones . The thiazolidine-4-carboxamide retains the basic nitrogen at position 3 and the chiral center at position 4 (usually R-configuration from L-cysteine), which is crucial for stereoselective binding.

Synthesis Workflow: The "Cysteine-First" Strategy

To maintain the chirality of the L-cysteine precursor, a mild, two-step synthetic pathway is preferred over harsh acid chloride methods which may induce racemization.

Step 1: Cyclocondensation

Reaction of L-cysteine with substituted benzaldehydes yields the 2-substituted-1,3-thiazolidine-4-carboxylic acid. This is a thermodynamic control step, typically favoring the 2,4-cis or trans diastereomer depending on the solvent.

Step 2: Amidation

Coupling the carboxylic acid with an aniline derivative using EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). This method operates at room temperature, preserving the stereocenter.

Visualization: Synthetic Pathway[1]

Caption: Two-step synthesis preserving C4 chirality via mild EDC/DMAP coupling.

Biological Profiles & SAR Analysis[2][3]

Antimicrobial Activity

Derivatives with electron-withdrawing groups (EWG) on the N-phenyl ring (e.g., 4-NO₂, 2,4-Cl₂) show superior potency against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans).

-

Mechanism: Disruption of cell wall synthesis (peptidoglycan interference) and biofilm eradication.

-

Key Insight: The lipophilicity provided by the N-phenyl group is essential for penetrating the mycolic acid layer in mycobacteria and the lipid-rich cell walls of Gram-negative bacteria.

Anticancer & Cytotoxicity

Activity is observed in breast (MCF-7), lung (A549), and liver (HepG2) cancer lines.

-

Potency: IC₅₀ values often range from 10–50 µM depending on substitution.

-

Mechanism: Induction of oxidative stress (ROS generation) leading to mitochondrial dysfunction and Caspase-3 mediated apoptosis.

-

Selectivity: Compounds with 2-hydroxyphenyl at C2 often show higher selectivity for cancer cells over normal fibroblasts (e.g., HEK-293).

Structure-Activity Relationship (SAR) Summary

| Position | Substituent Type | Effect on Activity | Biological Focus |

| C2 (Ring) | 4-OH-Phenyl | Increases H-bonding; improves selectivity | Anticancer / Antioxidant |

| C2 (Ring) | 4-Cl-Phenyl | Increases lipophilicity; enhances membrane penetration | Antimicrobial |

| Amide N | 4-NO₂-Phenyl | Strong EWG; increases metabolic stability | Antibacterial (Gram+) |

| Amide N | 2,4-Di-Cl-Phenyl | High lipophilicity; broad-spectrum toxicity | Antifungal / Cytotoxic |

| Ring N3 | Unsubstituted | Essential for H-bond donor capability | General Binding |

Mechanism of Action (MoA)

The pharmacological efficacy of these derivatives is multi-modal. Unlike simple antimetabolites, they act as "privileged structures" that can modulate cellular stress responses.

Primary Pathways

-

ROS Induction: The thiazolidine ring is sensitive to cellular redox states. Inside cancer cells, these derivatives can uncouple the electron transport chain, leading to a surge in Reactive Oxygen Species (ROS).

-

Apoptosis Trigger: High ROS levels trigger the release of Cytochrome C, activating Caspase-3 and Caspase-9.

-

Biofilm Inhibition: In bacteria, these amides interfere with quorum sensing signals, preventing biofilm maturation.

Visualization: Signaling Cascade

Caption: Dual mechanism targeting mitochondrial ROS in cancer and cell walls in bacteria.

Experimental Protocols

General Synthesis Protocol (Amidation)

-

Reagents: 2-substituted-thiazolidine-4-carboxylic acid (1.0 equiv), Aniline derivative (1.0 equiv), EDC.HCl (1.2 equiv), DMAP (0.5 equiv).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve the carboxylic acid intermediate in DCM under nitrogen atmosphere.

-

Add EDC.HCl and DMAP; stir at 0°C for 30 minutes to activate the acid.

-

Add the aniline derivative dropwise.

-

Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine/DMAP), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.

-

Purification: Recrystallization from Ethanol/Water or Silica Gel Column Chromatography (Hexane:Ethyl Acetate).

-

In Vitro Cytotoxicity (MTT Assay)

-

Purpose: Determine IC₅₀ against cancer cell lines.

-

Cell Lines: MCF-7, HepG2, HEK-293 (control).

-

Procedure:

-

Seed cells in 96-well plates (density: 1x10⁴ cells/well) and incubate for 24h.

-

Treat with serial dilutions of the thiazolidine derivative (dissolved in DMSO; final DMSO < 0.5%).

-

Incubate for 48 hours.

-

Add MTT reagent (5 mg/mL) and incubate for 4 hours (formation of purple formazan).

-

Dissolve crystals in DMSO and measure absorbance at 570 nm.

-

Calculation: Calculate % viability relative to vehicle control.

-

References

-

MDPI Pharmaceuticals. "Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)

-

National Institutes of Health (PMC).

-

Digital Medicine.

-

Taylor & Francis Online.

-

Spandidos Publications. "Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives as potential antitumor agents in renal cell adenocarcinoma." (2018).

Sources

Methodological & Application

Application Note: Cyclocondensation of L-Cysteine and Aldehydes for Thiazolidine Synthesis

Executive Summary

The cyclocondensation of L-cysteine with aldehydes to form thiazolidine-4-carboxylic acids is a cornerstone reaction in medicinal chemistry and chemical biology. Historically utilized for the sequestration of toxic aldehydes (e.g., acrolein, acetaldehyde), this reaction has evolved into a critical tool for prodrug design , N-terminal peptide modification , and bioorthogonal labeling .[1][2]

This guide provides a comprehensive technical analysis of the reaction kinetics, stereochemical control, and standardized protocols for synthesizing 2-substituted thiazolidines.[2] Unlike simple Schiff base formation, this reaction exploits the gem-aminothiol motif of cysteine to drive a rapid, reversible ring closure, yielding a stable 5-membered heterocycle.[1][2]

Mechanistic Foundation

The formation of the thiazolidine ring is a two-step condensation-cyclization sequence.[3] Understanding the reversibility and "ring-chain tautomerism" of this system is vital for optimizing yield and stability.

Reaction Pathway[1]

-

Nucleophilic Attack: The non-protonated amino group of L-cysteine attacks the aldehyde carbonyl, forming a hemiaminal (carbinolamine).

-

Dehydration: Loss of water yields an imine (Schiff base) intermediate.[3]

-

Cyclization: The pendant thiol group, positioned proximally due to the chiral center, performs an intramolecular nucleophilic attack on the imine carbon (5-endo-trig), closing the ring.[1][2]

Stereochemistry

Since L-cysteine (2R-amino-3-mercaptopropanoic acid) has a fixed chiral center at C4 (in the thiazolidine numbering), the reaction generates a new chiral center at C2.

-

Diastereomers: The product exists as a mixture of (2R, 4R) and (2S, 4R) diastereomers.[1][2][3]

-

Thermodynamic Control: The ratio is governed by the steric bulk of the aldehyde substituent (

). In solution, these isomers can interconvert via the ring-opened imine intermediate, eventually settling at a thermodynamic equilibrium (often favoring the cis-2,4-substituents to minimize steric strain, though solvent effects are significant).[1][2]

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from reactants to the diastereomeric thiazolidine products.

Caption: Mechanism of thiazolidine formation showing the reversible ring-chain tautomerism that leads to C2 diastereomers.

Critical Experimental Parameters

To achieve high yields and selectivity, three parameters must be controlled: pH , Solvent , and Stoichiometry .[1][2]

pH Dependence[1]

-

Formation (pH 6.0 – 8.0): The reaction is fastest near neutral or slightly basic pH.[2] The amino group (

for cysteine ester, slightly higher for free acid) must be partially unprotonated to initiate attack.[1][2] However, the ring closure is often acid-catalyzed. A buffer at pH 7.4 (Phosphate) is ideal for "click" kinetics.[2] -

Stability (pH < 4.0): Thiazolidines are generally stable in acid but can hydrolyze back to the aldehyde and cysteine in aqueous solution if the equilibrium is shifted (e.g., by aldehyde consumption).[1][2]

-

Hydrolysis: At physiological pH, thiazolidines derived from aliphatic aldehydes are very stable, while those from aromatic aldehydes may slowly hydrolyze, making them suitable as prodrugs .[1][2]

Solvent Systems

| Solvent System | Application | Pros | Cons |

| Water / Ethanol (1:1) | Preparative Synthesis | Excellent solubility for both polar Cys and lipophilic aldehydes. Product often crystallizes out.[3] | Requires recrystallization for high purity. |

| Phosphate Buffer (0.1 M) | Bioconjugation / Kinetics | Mimics physiological conditions; high reaction rate ("Click" chemistry).[2] | Difficult to isolate bulk product; best for in situ use. |

| Anhydrous Methanol | Esterification / Derivatization | Used when subsequent carboxyl modification is required. | May require acid catalyst (e.g., p-TsOH).[2] |

Standardized Protocols

Protocol A: Preparative Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acid

Target: Synthesis of 2-phenylthiazolidine-4-carboxylic acid (Model Compound)

Materials:

-

L-Cysteine Hydrochloride Monohydrate (

g/mol )[2] -

Benzaldehyde (

g/mol )[2] -

Sodium Acetate (anhydrous) or Potassium Bicarbonate[2]

Procedure:

-

Buffer Preparation: Dissolve L-Cysteine HCl (10 mmol, 1.75 g) in distilled water (15 mL). Add Sodium Acetate (12 mmol, ~1.0 g) to buffer the solution to pH 6–7. Note: Use of the HCl salt requires neutralization to free the amine.[1]

-

Aldehyde Addition: Dissolve Benzaldehyde (10 mmol, 1.06 g) in Ethanol (15 mL).

-

Reaction: Add the aldehyde solution dropwise to the cysteine solution with vigorous stirring at room temperature (25°C).

-

Observation: The solution may turn cloudy as the thiazolidine is less soluble than the reactants.

-

-

Incubation: Stir for 4–6 hours. For less reactive ketones or sterically hindered aldehydes, heat to reflux (60°C) for 2 hours.[1][2]

-

Isolation: Cool the mixture on an ice bath for 30 minutes. The product will precipitate as a white/off-white solid.

-

Filtration: Filter the precipitate and wash with cold water (

mL) followed by cold diethyl ether ( -

Drying: Dry under vacuum over

.

Validation:

-

Yield: Typical yields range from 75% to 90%.

-

Melting Point: 158–160°C (Lit.[2] value for 2-phenyl derivative).

Protocol B: "Click" Bioconjugation (N-Terminal Labeling)

Target: Labeling a peptide with an N-terminal Cysteine using an aldehyde-tag.

Context: This reaction is highly specific for N-terminal Cys residues (1,2-aminothiol) over internal Cys or Lys residues.[2]

-

Peptide Prep: Dissolve peptide (1 mM) in Phosphate Buffered Saline (PBS, pH 7.4).

-

Reagent Addition: Add the aldehyde-functionalized probe (e.g., PEG-aldehyde or Fluorophore-aldehyde) at 2–5 equivalents.

-

Incubation: Incubate at 37°C for 1–2 hours.

-

Purification: No catalyst removal is necessary. Purify via HPLC or Dialysis.

-

QC: Verify mass shift (+ Aldehyde Mass - 18 Da) via LC-MS.

Characterization & QC

NMR is the definitive method for confirming ring closure and assessing diastereomeric ratios.

| Signal (1H NMR) | Chemical Shift ( | Multiplicity | Interpretation |

| H-2 (Methine) | 5.5 – 6.0 | Singlet (or doublet) | Diagnostic. Confirms ring closure.[2] The shift varies between cis and trans isomers.[3][5] |

| H-4 (Alpha-H) | 3.8 – 4.5 | Multiplet | Shifted downfield relative to free cysteine. |

| H-5 (Beta-H) | 3.0 – 3.5 | Multiplet | Diastereotopic protons of the ring methylene. |

QC Check: If a peak remains at

Advanced Application: Thiazolidine Prodrugs

Thiazolidines serve as "masked" aldehydes or cysteines. In vivo, the ring opens (hydrolysis) to release the active drug.[2][6] This is used to deliver volatile or unstable aldehydes (e.g., bioactive flavorants or reactive species like methylglyoxal scavengers).[1][2]

Hydrolysis Mechanism

The stability is pH-dependent. At acidic pH (stomach), the ring is stable.[1][2] At physiological pH (blood/tissue), the equilibrium slowly releases the components.[1][2]

Caption: Activation pathway of thiazolidine prodrugs releasing the active aldehyde payload under physiological conditions.

References

-

Schubert, M. P. (1936).[2] "Compounds of Thiol Acids with Aldehydes." Journal of Biological Chemistry, 114, 341-350.[1][2] [2]

-

Kalgutkar, A. S., et al. (2011).[1][2] "Thiazolidine-4-carboxylic acids as prodrugs of L-cysteine." Journal of Medicinal Chemistry. (Contextual citation for prodrug stability).

-

Zhang, X., & Rao, G. (2018).[1][2] "Thiazolidine formation as a general and site-specific conjugation method for N-terminal cysteine-containing peptides." Bioconjugate Chemistry. (Contextual citation for "Click" protocol). [2]

-

Wysłouch, A., et al. (1992).[2] "Stereochemistry of Thiazolidine Ring Formation." Polish Journal of Chemistry. (Source for diastereomer analysis). [2]

-

Nagasawa, H. T., et al. (1984).[1][2] "Prodrugs of L-cysteine as liver-protective agents." Journal of Medicinal Chemistry, 27(5), 591-596.[1][2] [2]

Sources

- 1. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. benchchem.com [benchchem.com]

- 4. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Green Synthesis of Thiazolidine-4-Carboxamide Derivatives

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the green synthesis of thiazolidine-4-carboxamide and related thiazolidinone derivatives. Thiazolidine cores are privileged scaffolds in medicinal chemistry, found in numerous approved drugs.[1][2] Traditional synthetic routes often rely on volatile organic compounds (VOCs), harsh conditions, and stoichiometric reagents, generating significant chemical waste. This guide moves beyond conventional methods to detail field-proven, eco-friendly protocols that align with the principles of green chemistry. We will explore methodologies employing alternative energy sources like microwave and ultrasound, the use of benign solvents such as water, and the application of recyclable and biodegradable catalysts. Each protocol is presented with an in-depth explanation of the causality behind experimental choices, ensuring scientific integrity and enabling robust application in the modern drug discovery laboratory.

Introduction: The Imperative for Greener Synthesis

The thiazolidine ring is a cornerstone of many pharmacologically active compounds, exhibiting a vast range of biological activities including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The archetypal synthesis involves the cyclocondensation of an amine, a carbonyl compound, and a thiol-containing acid (e.g., thioglycolic acid).[4][7] While effective, these reactions have traditionally been performed under reflux in organic solvents like benzene or toluene, posing environmental and health risks.

Green chemistry offers a transformative approach, aiming to reduce or eliminate hazardous substances in chemical design and manufacturing.[3] For the synthesis of thiazolidine-4-carboxamides, this translates to several key strategies:

-

Maximizing Atom Economy: Utilizing one-pot, multicomponent reactions (MCRs) where most atoms from the reactants are incorporated into the final product.[4][8]

-

Safer Solvents & Auxiliaries: Replacing hazardous solvents with water, ethanol, or eliminating them entirely (solvent-free/neat conditions).[8][9][10][11]

-

Energy Efficiency: Employing alternative energy sources like microwave irradiation and ultrasonication to drastically reduce reaction times and energy consumption compared to conventional heating.[1][10][11]

-

Catalysis: Using catalytic amounts of reagents, with a preference for recyclable heterogeneous catalysts, organocatalysts, or biocatalysts, over stoichiometric and often toxic reagents.[4][8][12]

This guide will provide practical, actionable protocols based on these principles.

Core Green Synthetic Strategies & Methodologies

We will now delve into specific green methodologies, providing both the "how" (the protocol) and the "why" (the scientific rationale).

Energy-Efficient Synthesis: Microwave-Assisted Organic Synthesis (MAOS)

Expertise & Rationale: Conventional heating relies on conduction and convection, which is slow and inefficient. Microwave irradiation, conversely, heats the reaction mixture volumetrically and directly by interacting with polar molecules, leading to a rapid increase in temperature.[1] This results in dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes and improving product yields by minimizing side-product formation.[1][13][14]

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-3-substituted-thiazolidin-4-ones

This protocol is adapted from methodologies that demonstrate significant rate enhancement and yield improvement over conventional reflux methods.[5][14][15]

Step-by-Step Methodology:

-

Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the appropriate Schiff base (1.0 mmol) and thioglycolic acid (1.2 mmol).

-

Solvent Addition (Optional): For a solvent-mediated reaction, add 2-3 mL of a high-dielectric solvent like ethanol or DMF.[14] For a solvent-free approach, proceed directly to the next step.

-

Catalyst Addition (Optional): Add a catalytic amount of anhydrous zinc chloride (e.g., 0.05 mmol) or a few drops of piperidine if required by the specific Schiff base.[15][16]

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 300-400 W for 5-10 minutes.[15] The temperature is typically set to 80-110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with cold water to remove any unreacted starting materials, and dried.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the desired thiazolidin-4-one derivative.[15]

Data Presentation: MAOS vs. Conventional Heating

| Derivative | Method | Reaction Time | Yield (%) | Reference |

| Compound A | Conventional (Reflux in Benzene) | 9-12 hours | 65-75 | [15] |

| Compound A | Microwave (Solvent-Free, 400W) | 5-10 minutes | 85-92 | [15] |

| Compound B | Conventional (Reflux in DMF) | 8 hours | 72 | [14] |

| Compound B | Microwave (DMF, 300W) | 6 minutes | 91 | [14] |

Mechanochemical Activation: Ultrasound-Assisted Synthesis

Expertise & Rationale: Ultrasonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, creating immense shear forces and microjets.[10][11] This intense energy input enhances mass transfer and dramatically increases reaction rates, often enabling reactions to proceed efficiently at room temperature and under solvent-free conditions.[10][11][17]

Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis of Diaryl-4-Thiazolidinones

This protocol is based on an environmentally friendly and economical approach that avoids the use of toxic solvents and catalysts.[10][11]

Step-by-Step Methodology:

-

Reactant Preparation: In a thick-walled glass tube or a small flask, place an equimolar mixture of the functionalized imine (Schiff base) (1.0 mmol) and thioglycolic acid (1.0 mmol).

-

Ultrasonication: Place the reaction vessel in an ultrasonic cleaning bath containing water as the contact medium. Irradiate the heterogeneous mixture at a frequency of 35-40 kHz at room temperature or slightly elevated (e.g., 50°C) for 20-30 minutes.[18]

-

Monitoring and Completion: Monitor the reaction by TLC. The reaction is typically complete when the starting materials are no longer visible. The mixture will solidify upon completion.

-

Work-up and Purification: Add a small amount of saturated sodium bicarbonate solution to the solidified mass to neutralize any unreacted acid. Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallization: Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to yield the pure 4-thiazolidinone.

Visualization: Green Synthesis Workflow The following diagram illustrates a generalized workflow for a green synthesis protocol, emphasizing efficiency and sustainability.

Caption: Generalized workflow for green thiazolidinone synthesis.

Benign Media & Catalysis: One-Pot Synthesis in Water

Expertise & Rationale: Water is the ultimate green solvent—it is non-toxic, non-flammable, inexpensive, and readily available. Performing organic reactions in water, especially multicomponent reactions (MCRs), is a primary goal of green chemistry.[9] MCRs are inherently efficient as they combine multiple operational steps (synthesis, isolation, purification) into a single pot, reducing time, energy, and waste.[8] Using a mild, recyclable catalyst like L-proline in water creates a highly sustainable synthetic system.[8]

Protocol 3: L-Proline Catalyzed One-Pot Synthesis of 1,3-Thiazolidin-4-ones in Water

This protocol describes an efficient, three-component synthesis at room temperature, highlighting a significantly greener approach compared to traditional methods.[8]

Step-by-Step Methodology:

-

Reactant and Catalyst Mixing: In a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and L-proline (10 mol%) to 10 mL of water.

-

Initial Stirring: Stir the mixture at room temperature for 10-15 minutes.

-

Addition of Thiol: Add thioglycolic acid (1.1 mmol) to the reaction mixture.

-

Reaction: Continue stirring the reaction at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically in the range of 2-4 hours.

-

Product Isolation: Upon completion, the solid product that precipitates out of the aqueous solution is collected by simple filtration.

-

Purification: Wash the collected solid with water and then a small amount of cold ethanol to remove impurities. The product is typically of high purity and may not require further recrystallization.

-

Catalyst Recovery: The aqueous filtrate containing the water-soluble L-proline catalyst can potentially be reused for subsequent reactions.[8]

Visualization: Reaction Mechanism The following diagram outlines the plausible mechanism for the three-component synthesis of a thiazolidin-4-one ring.

Caption: Plausible mechanism for one-pot thiazolidin-4-one synthesis.

Conclusion and Future Outlook

The methodologies presented in this guide underscore a significant shift towards sustainable practices in the synthesis of thiazolidine-4-carboxamide derivatives. By leveraging alternative energy sources, benign solvents, and efficient catalytic systems, it is possible to produce these valuable heterocyclic scaffolds with high yields, short reaction times, and a drastically reduced environmental footprint.[3][10][11][14] The adoption of these green protocols is not merely an environmental consideration but a strategic advantage in modern drug discovery, enabling faster, cleaner, and more cost-effective production of chemical libraries for biological screening. Future research will likely focus on expanding the substrate scope, developing even more efficient and recyclable biocatalysts, and integrating these green methods into continuous flow chemistry systems for scalable production.

References

-

Desai, N. C., et al. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 203-208. Available at: [Link]

-

El-Sayed, W. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Available at: [Link]

-

Saini, N., et al. (2020). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Current Research in Green and Sustainable Chemistry, 3, 100021. Available at: [Link]

-

Ahmadi, S. A., & Ghazanfari, D. (2024). One-pot synthesis of functionalized thiazolidine-4-ones from thiosemicarbazone derivatives and activated acetylenes in water as a green solvent. Iranian Journal of Catalysis. Available at: [Link]

-

Geetha, B., et al. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. Rasayan Journal of Chemistry, 12(3), 1063-1071. Available at: [Link]

-

El-Sayed, W. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

-

An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. (2021). ResearchGate. Available at: [Link]

-

Zangade, S., et al. (2016). Microwave Assisted Synthesis of Some Novel Series of 4-Thiazolidinone Derivatives as Potent Antimicrobial Analogs. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

-

One pot synthesis for thiazolidine-4-one derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Taylor & Francis Online. Available at: [Link]

-

Subhedar, D. D., et al. (2018). [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives. RSC Publishing. Available at: [Link]

-

Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Figshare. Available at: [Link]

-

Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. (2016). Sciforum. Available at: [Link]

-

A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. (2023). IJNRD. Available at: [Link]

-

Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. (2022). Haribhai V. Desai College, Pune. Available at: [Link]

-

Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). PMC. Available at: [Link]

-

Ultrasound-assisted synthesis of 4-thiazolidinone Schiff bases and their antioxidant, α-glucosidase, α-amylase inhibition, mode of inhibition and computational studies. (2024). ResearchGate. Available at: [Link]

-

GREEN SYNTHESIS, CHARACTERIZATION, AND MULTIFACETED EVALUATION OF THIAZOLIDINONE DERIVATIVES: A STUDY ON BIOLOGICAL AND LASE. (2023). Journal of University of Tikrit for Pure Science. Available at: [Link]

-

Synthesis of thiazolidines using ionic liquids as a green catalyst and media: recent advances. (2018). ResearchGate. Available at: [Link]

-

Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. (2025). ResearchGate. Available at: [Link]

-

One-Pot Synthesis of 4-Thiazolidinone Derivatives Catalyzed by Zinc Acetate-Schiff Base Complex Immobilized on Mesoporous Molecular Sieve MCM-41. (2025). ResearchGate. Available at: [Link]

-

Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. (n.d.). JOCPR. Available at: [Link]

-

Green Techniques in Synthesis of Some Thiazolidinones. (2025). ResearchGate. Available at: [Link]

-

Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Scilit. Available at: [Link]

-

A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. (2014). Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. (2017). Bentham Science Publishers. Available at: [Link]

-

Wang, M-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One. Available at: [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). PMC. Available at: [Link]

-

Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). PMC. Available at: [Link]

-

The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. (2015). PMC. Available at: [Link]

Sources

- 1. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 2. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmascholars.com [pharmascholars.com]

- 4. One moment, please... [hvdesaicollege.org]

- 5. jocpr.com [jocpr.com]

- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oiccpress.com [oiccpress.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 16. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of N-phenyl-1,3-thiazolidine-4-carboxamide

Abstract

The crystallization of an Active Pharmaceutical Ingredient (API) is a critical manufacturing step that defines its purity, stability, and bioavailability. The selection of an appropriate solvent system is the cornerstone of a robust crystallization process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of a suitable solvent for the crystallization of N-phenyl-1,3-thiazolidine-4-carboxamide, a representative heterocyclic compound of pharmaceutical interest. We will explore the thermodynamic principles, present a detailed experimental protocol for solvent screening, and outline the necessary analytical techniques for solid-state characterization, ensuring the development of a reproducible and scalable process.

Introduction: The Criticality of Crystal Form

N-phenyl-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine class of heterocyclic compounds, a scaffold prevalent in many molecules of medicinal importance. In the pharmaceutical industry, the solid form of an API is not a minor detail; it is a critical attribute that dictates the ultimate success of a drug product.[1][2] The same chemical entity can exist in different solid forms, such as polymorphs or solvates, each possessing unique physicochemical properties including solubility, dissolution rate, and stability.[1][3] An uncontrolled crystallization can lead to the isolation of an undesired or unstable form, compromising the drug's safety and efficacy.

Therefore, a well-designed crystallization process is paramount. It serves not only as a final purification step to remove process impurities but also as the means to consistently isolate the desired crystalline form with optimal physical properties, such as particle size and shape, which are crucial for downstream processing and formulation.[4][5] This guide establishes a logical, science-driven framework for selecting an optimal solvent to crystallize N-phenyl-1,3-thiazolidine-4-carboxamide.

The Scientific Foundation: Thermodynamics and Kinetics in Crystallization

Crystallization is a thermodynamic process driven by supersaturation, which is the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[6][7] The entire process is a delicate interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).

-

Solubility and Supersaturation: The foundation of any crystallization process design is understanding the compound's solubility in various solvents.[8] An ideal solvent for cooling crystallization will exhibit high solubility for the compound at an elevated temperature and significantly lower solubility at a reduced temperature.[9] This differential allows for the creation of a supersaturated state upon cooling, which is the driving force for both nucleation (the birth of new crystals) and crystal growth.[6]

-

Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. A wider MSZW offers a larger operating window for controlled crystallization, allowing for crystal growth to dominate over primary nucleation, which typically leads to better control over particle size.[10]

-

Kinetics and Polymorphism: Often, a less stable (metastable) polymorph will crystallize first due to faster nucleation kinetics, a phenomenon described by Ostwald's Rule of Stages.[11][12] This metastable form may later convert to the more stable form. The choice of solvent can profoundly influence which polymorph is kinetically favored, making solvent selection a critical tool in polymorph control.[12][13]

A Rational Strategy for Solvent Selection

The ideal solvent must satisfy multiple criteria. It should not only provide a good yield of the desired polymorph but also be safe, environmentally benign, and economically viable, in line with guidelines from the International Council for Harmonisation (ICH).[14][15][16][17]

Key Characteristics of an Optimal Crystallization Solvent:

-

Steep Solubility Curve: High solubility at high temperatures and low solubility at low temperatures to maximize yield during cooling crystallization.

-

Polymorph Selectivity: Consistently produces the thermodynamically stable and desired polymorph.

-

Impurity Rejection: The solvent should keep impurities dissolved in the mother liquor while the desired compound crystallizes.[10][13]

-

Crystal Habit: Produces well-defined, equant crystals rather than problematic habits like needles or plates, which are difficult to filter and process.[4]

-

Safety & Environmental: Low toxicity and environmental impact (favoring ICH Class 3 solvents).

-

No Reactivity: The solvent must be inert and not react with the solute.

The structure of N-phenyl-1,3-thiazolidine-4-carboxamide contains a phenyl ring, a thiazolidine ring, an amide group, and a secondary amine within the ring. This combination of aromatic, heterocyclic, and polar functional groups suggests it will have varied solubility across different solvent classes. The amide and amine groups can act as hydrogen bond donors and acceptors, suggesting that polar protic and aprotic solvents may be effective.

Experimental Protocol: A Phased Approach to Solvent Screening

A multi-step screening process is employed to efficiently identify lead solvent systems, starting with a broad, qualitative screen and progressing to a more focused, quantitative analysis. This approach conserves valuable API while generating the necessary data for informed decisions.

Workflow for Systematic Solvent Screening

The overall workflow follows a logical progression from a broad, qualitative assessment to quantitative measurements, leading to the selection of a few candidate solvents for more detailed process development.

Caption: Figure 1: Solvent Screening and Selection Workflow

Protocol 4.1: Preliminary Qualitative Solubility Assessment

Objective: To rapidly classify a diverse range of solvents based on their general ability to dissolve N-phenyl-1,3-thiazolidine-4-carboxamide.

Materials:

-

N-phenyl-1,3-thiazolidine-4-carboxamide (~100 mg)

-

Set of 10-15 diverse solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

-

Small glass vials (2 mL) with caps

-

Magnetic stir plate and stir bars

-

Hot plate/water bath

Procedure:

-

Place approximately 5-10 mg of the compound into each labeled vial.

-

Add 0.5 mL of the corresponding solvent to each vial at ambient temperature (~20-25°C).

-

Stir for 5-10 minutes and observe. Note if the solid dissolves completely, partially, or not at all.

-

For vials where the solid is not fully dissolved, heat the vial to a higher temperature (e.g., 50-60°C) while stirring and observe solubility.

-

Allow the heated vials to cool slowly to ambient temperature, then cool further in an ice bath (~0-5°C).

-

Observe for precipitation or crystal formation.

-

Categorize each solvent:

-

Poor: Insoluble or sparingly soluble even when heated. (Potential anti-solvent)

-

Moderate: Sparingly soluble at room temperature but fully soluble upon heating, with precipitation upon cooling. (Good candidate)

-

High: Fully soluble at room temperature. (Potential for anti-solvent or evaporative methods)

-

Protocol 4.2: Quantitative Solubility and Yield Estimation

Objective: To determine a two-point solubility curve for promising "Moderate" solvents to calculate theoretical yield and guide method development.

Materials & Equipment:

-

N-phenyl-1,3-thiazolidine-4-carboxamide

-

Candidate solvents identified in Protocol 4.1

-

Parallel crystallizer (e.g., Technobis Crystal16) or temperature-controlled vials with stirring

-

Analytical balance

Procedure:

-

Prepare slurries of the compound in the selected solvents at a known concentration where the solid is in excess.

-

Heat the slurries to an upper temperature (e.g., 50°C) and hold with stirring for an equilibration period (e.g., 1-2 hours).

-

After equilibration, allow the solid to settle, and carefully sample the clear supernatant.

-

Cool the slurries to a lower temperature (e.g., 5°C) and repeat the equilibration and sampling process.

-

Determine the concentration of the compound in the sampled supernatants using a calibrated analytical method (e.g., HPLC, UV-Vis).

-

Record the solubility values (mg/mL) at both temperatures.

-

Calculate the theoretical maximum yield using the formula: Yield (%) = [(Solubility_hot - Solubility_cold) / Solubility_hot] * 100

Data Summary: Solvent Screening Results

The data gathered should be compiled into a clear, comparative table.

| Solvent | ICH Class | Solubility at 5°C (mg/mL) | Solubility at 50°C (mg/mL) | Max. Theoretical Yield (%) | Crystal Habit Observation |

| Ethanol | 3 | 4.5 | 48.0 | 90.6% | Small Needles |

| Isopropanol | 3 | 3.2 | 45.5 | 93.0% | Prisms |

| Ethyl Acetate | 3 | 8.1 | 95.2 | 91.5% | Plates |

| Acetonitrile | 2 | 15.5 | 120.0 | 87.1% | Agglomerates |

| Toluene | 2 | 1.8 | 25.0 | 92.8% | Rods |

| Heptane | 3 | <0.1 | 0.5 | - | (Anti-solvent) |

| Water | - | <0.1 | <0.1 | - | (Anti-solvent) |

Note: Data presented are illustrative and should be determined experimentally.

Based on this illustrative data, isopropanol and toluene appear to be excellent candidates for cooling crystallization due to their high theoretical yields and favorable crystal habits. Ethyl acetate is also promising, while acetonitrile shows a lower yield and less desirable morphology.

Solid-State Characterization: Validating the Crystalline Form

Obtaining a crystalline solid is only the first step; confirming its identity and properties is crucial for ensuring process control and product quality.[18][19] A standard analytical cascade should be performed on the crystals obtained from promising solvent systems.

Workflow for Solid-State Characterization

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. rroij.com [rroij.com]

- 4. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Industrial crystallization in practice: from process to product - Industrial Crystallization [cambridge.org]

- 8. Thermodynamics and crystallization kinetics [mpi-magdeburg.mpg.de]

- 9. vapourtec.com [vapourtec.com]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. contractpharma.com [contractpharma.com]

- 15. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use - Wikipedia [en.wikipedia.org]

- 16. International Council on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) | European Medicines Agency (EMA) [ema.europa.eu]

- 17. gov.uk [gov.uk]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiazolidine-4-Carboxamide Analogs

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial candidates.

Introduction: The Emergence of Thiazolidine-4-Carboxamides in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and unique mechanisms of action.[1] Thiazolidine-4-carboxamides, a class of sulfur-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The thiazolidine ring acts as a versatile pharmacophore, and modifications at various positions can lead to compounds with a broad spectrum of biological effects.[2][4] The antimicrobial potential of these analogs lies in their ability to target various bacterial processes, with proposed mechanisms including the inhibition of essential enzymes like MurB, which is involved in peptidoglycan biosynthesis.[5]

The journey from a promising synthetic compound to a viable clinical candidate is contingent upon rigorous and standardized in vitro evaluation. Antimicrobial susceptibility testing (AST) is the cornerstone of this process, providing quantitative metrics of a compound's efficacy against a panel of clinically relevant microorganisms.[6] These application notes provide a comprehensive guide to performing AST for novel thiazolidine-4-carboxamide analogs, emphasizing the scientific rationale behind protocol choices and addressing the unique challenges posed by synthetic compounds. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for generating reproducible and clinically meaningful data.[7][8]

Part 1: Foundational Principles and Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the physicochemical properties of thiazolidine-4-carboxamide analogs and how they influence AST method selection and execution.

Physicochemical Properties and Their Impact on AST

Thiazolidinone derivatives often exhibit limited aqueous solubility, a critical factor in AST.[9] Many are soluble in organic solvents like dimethyl sulfoxide (DMSO) and partially soluble in alcohols.[9] This necessitates careful consideration of solvent use and its potential impact on microbial growth and compound activity.

-

Solubility and Stock Solution Preparation: Due to their hydrophobic nature, a high-concentration stock solution of the thiazolidine-4-carboxamide analog is typically prepared in 100% DMSO. Subsequent dilutions for the assay are made in the appropriate broth medium. It is imperative to ensure that the final concentration of DMSO in the test wells is non-inhibitory to the test microorganisms, generally ≤1% v/v. A solvent toxicity control must always be included in the experimental setup.

-

Compound Stability: The stability of the test compound in the aqueous environment of the culture medium throughout the incubation period (typically 16-24 hours) is a critical, yet often overlooked, parameter.[10] Degradation of the compound can lead to an overestimation of the Minimum Inhibitory Concentration (MIC).[10] While comprehensive stability studies may be conducted in later stages of drug development, researchers should be aware of this potential variable. If instability is suspected, performing MIC reads at earlier time points (e.g., 12 hours) in addition to the standard endpoint can provide valuable insights.

The Rationale for Adherence to Standardized Methods

The CLSI and EUCAST provide globally recognized standards for AST to ensure inter-laboratory reproducibility and clinical relevance.[7][8] The reference method for determining the MIC of a new agent is broth microdilution (BMD) using cation-adjusted Mueller-Hinton broth (CAMHB).[11][12] Any modifications to this standard method must be minimal, scientifically justified, and rigorously validated.[7][8] Modifications aimed solely at achieving artificially lower MIC values are strongly discouraged as they can be misleading and hinder the clinical development of a new compound.[11][12]

Part 2: Core Antimicrobial Susceptibility Testing Protocols

This section provides detailed, step-by-step protocols for the most common and recommended AST methods for evaluating thiazolidine-4-carboxamide analogs.

Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination

The BMD method is the gold standard for quantitative AST, determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Protocol 2.1.1: Broth Microdilution Assay

Materials:

-

Thiazolidine-4-carboxamide analog

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Standard antibiotic for positive control (e.g., Ciprofloxacin, Vancomycin)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or densitometer

-

Multichannel pipette

Procedure:

-

Preparation of Compound Stock Solution:

-

Accurately weigh the thiazolidine-4-carboxamide analog and dissolve it in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1280 µg/mL). This will serve as the primary stock solution. Ensure complete dissolution.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

In a sterile 96-well plate, perform serial two-fold dilutions of the compound.

-

Add 100 µL of CAMHB to wells 2 through 12 of a designated row.

-

Prepare an intermediate dilution of your stock solution in CAMHB. For example, if your highest final concentration is 128 µg/mL, you might add a specific volume of your DMSO stock to CAMHB to get a 256 µg/mL working solution.

-

Add 200 µL of this 256 µg/mL working solution to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each well will be 200 µL, and the compound concentrations will be halved.

-

-

Controls:

-

Positive Control: A standard antibiotic with known activity against the test organisms should be tested in parallel.

-

Solvent Control: Test the highest concentration of DMSO used in the assay (e.g., 1%) for any inhibitory effect on the test organisms.

-

Quality Control: Concurrently test the QC strains against the novel compound and the positive control antibiotic. The resulting MICs should fall within the established acceptable ranges.

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of the thiazolidine-4-carboxamide analog that completely inhibits visible growth of the organism.[13]

-

The growth control well (well 11) should show distinct turbidity.

-

The sterility control well (well 12) should remain clear.

-

Causality Behind Experimental Choices:

-

Use of DMSO: Thiazolidine-4-carboxamide analogs are often poorly soluble in water. DMSO is used as a solvent to create a concentrated stock solution, enabling the preparation of a wide range of test concentrations.

-

0.5 McFarland Standard: Standardizing the inoculum density is critical for the reproducibility of MIC results. A higher inoculum can lead to falsely elevated MIC values.

-

Cation-Adjusted Mueller-Hinton Broth: CAMHB is the internationally recognized standard medium for AST of non-fastidious bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial for the accurate determination of activity for certain classes of antibiotics and are recommended for novel compound testing to maintain consistency.

-

Quality Control Strains: The use of QC strains with known MIC ranges ensures that the test system is performing correctly and that the results are reliable.

Data Presentation: MIC Values

Summarize the quantitative data into a clearly structured table for easy comparison.

| Test Microorganism | Gram Stain | Thiazolidine-4-Carboxamide Analog MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] |

| Enterococcus faecalis ATCC 29212 | Positive | [Insert Data] | [Insert Data] |

| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] |

| Klebsiella pneumoniae (Clinical Isolate) | Negative | [Insert Data] | [Insert Data] |

Visualization: Broth Microdilution Workflow

Caption: Workflow for Broth Microdilution MIC Assay.

Agar-Based Methods: Disk Diffusion and Agar Dilution

Agar-based methods provide alternative or complementary information to broth microdilution.

Protocol 2.2.1: Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[14] It is particularly useful for initial screening of a large number of compounds.

Procedure:

-

Prepare a standardized bacterial lawn on a Mueller-Hinton Agar (MHA) plate as described for the BMD inoculum preparation.

-

Impregnate sterile paper disks (6 mm diameter) with a known amount of the thiazolidine-4-carboxamide analog solution (e.g., 10 µL of a 1 mg/mL solution). The solvent should be allowed to evaporate completely in a sterile environment.

-

Place the disks onto the inoculated MHA plate.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

Measure the diameter of the zone of inhibition (the area of no growth) around each disk. The size of the zone correlates with the susceptibility of the organism to the compound.[15]

Causality Behind Experimental Choices:

-

MHA Plates: MHA is the standard medium for disk diffusion, as its composition is well-defined and has minimal interference with the diffusion of most antimicrobial agents.

-

Solvent Evaporation: It is crucial to ensure the solvent (e.g., DMSO) has fully evaporated from the disk before placement on the agar to prevent the solvent itself from causing a zone of inhibition.

Protocol 2.2.2: Agar Dilution

Agar dilution is a quantitative method for determining the MIC and can be useful for testing fastidious organisms or for compounds that may be unstable in broth over long incubation periods.[6]

Procedure:

-

Prepare a series of MHA plates, each containing a different concentration of the thiazolidine-4-carboxamide analog. This is achieved by adding the compound to molten agar before pouring the plates.

-

Prepare a standardized inoculum of the test organisms (0.5 McFarland).

-

Spot a defined volume (e.g., 1-10 µL) of each inoculum onto the surface of each plate, including a compound-free control plate. A multipoint inoculator can be used to test multiple strains simultaneously.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits the growth of the organism at the inoculation spot.

Visualization: Hypothetical Bacterial Target Inhibition

The following diagram illustrates a potential mechanism of action for a thiazolidine-4-carboxamide analog, targeting a key bacterial enzyme.

Caption: Hypothetical inhibition of MurB in peptidoglycan synthesis.

Part 3: Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, every experiment must be a self-validating system. This is achieved through the stringent use of controls.

-

Positive Controls: A well-characterized antibiotic with a known MIC against the QC strains validates that the bacteria are susceptible as expected and the assay conditions are appropriate.

-

Negative (Growth) Control: Confirms that the test organism is viable and grows robustly in the test medium.

-

Sterility Control: Ensures that the medium and reagents are not contaminated.

-

Solvent Toxicity Control: As thiazolidine-4-carboxamide analogs often require a solvent like DMSO, this control is essential to confirm that the solvent at the concentration used does not inhibit bacterial growth.

-

Quality Control (QC) Strains: Regular testing of reference strains (e.g., from the American Type Culture Collection - ATCC) provides a continuous monitor of the accuracy and precision of the testing method. Results for QC strains must fall within the published acceptable limits.

By incorporating this comprehensive set of controls, researchers can have high confidence in the validity of their AST results. Any deviation in the controls signals a potential issue with the experimental setup that must be resolved before interpreting the results for the novel compound.

References

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules, 27(6), 1914. Available at: [Link]

-

Modification of Antimicrobial Susceptibility Testing Methods. (2025). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

-

New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical Lab Products. Available at: [Link]

-

Wick, W. E. (1964). Influence of antibiotic stability on the results of in vitro testing procedures. Journal of Bacteriology, 87(5), 1162–1170. Available at: [Link]

-

CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Critical Communications in Lab Medicine. Available at: [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(4), 1333-1338. Available at: [Link]

-

Stability of the antimicrobial activity of the tested compounds after 4 months from preparation of the non-irradiated and laser irradiated solutions. (2020). ResearchGate. Available at: [Link]

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. Available at: [Link]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Letters in Applied NanoBioScience, 13(4), 166. Available at: [Link]

-

Updates to Antimicrobial Resistance Testing in CLSI M100. (2025). Rapid Microbiology. Available at: [Link]

-

How do you interpret antibiotic susceptibility test results? (2025). Dr.Oracle. Available at: [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). Molecules, 25(1), 81. Available at: [Link]

-

4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (2015). MedChemComm, 6, 144-153. Available at: [Link]

-

Modification of antimicrobial susceptibility testing methods. (2025). Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

[How to read new antimicrobial susceptibility testing results?]. (2024). Revue de Médecine Interne. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Infectious Disease Reports, 14(5), 789-801. Available at: [Link]

-

Structure of thiazolidine-4-carboxylic acids, where R = R 0 = H (A1), R... (2017). ResearchGate. Available at: [Link]

-

Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. (2024). Impact Factor. Available at: [Link]

-

Thiazolidine derivatives and their pharmacological actions. (2020). E3S Web of Conferences, 166, 05001. Available at: [Link]

-

Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. (2024). Current Organic Chemistry. Available at: [Link]

-

Antimicrobial resistance challenged by flexible heterocyclic chemistry. (2018). Open Access Government. Available at: [Link]

-

Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). Molecules, 27(21), 7248. Available at: [Link]

-

4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking. (2014). The Royal Society of Chemistry. Available at: [Link]

-

Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. Available at: [Link]

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). MDPI. Available at: [Link]

-

Research Article Physico-Chemical Studies on the Coordination Compounds of Thiazolidin-4-One. (2012). Semantic Scholar. Available at: [Link]

-

Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. (2024). Journal of Chemical Health Risks. Available at: [Link]

-

Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). MDPI. Available at: [Link]

-

Stable Antibiotic Sensitivity Disks. (2025). ResearchGate. Available at: [Link]

-

Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2020). Arhiv za higijenu rada i toksikologiju, 71(4), 277-286. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clsi.org [clsi.org]

- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. INFLUENCE OF ANTIBIOTIC STABILITY ON THE RESULTS OF IN VITRO TESTING PROCEDURES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clpmag.com [clpmag.com]

- 12. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. [How to read new antimicrobial susceptibility testing results?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Advanced Strategies for the Synthesis of Peptide-Thiazolidine Conjugates

Application Note: AN-THZ-2026

Abstract

Thiazolidine (Thz) rings are critical structural motifs in peptide chemistry, serving as "pseudoproline" structure-breakers to prevent aggregation during Solid-Phase Peptide Synthesis (SPPS) and as masked cysteine precursors for Native Chemical Ligation (NCL).[1][2] However, the synthesis of peptide-thiazolidine conjugates presents a unique chemical challenge: the acylation of the thiazolidine nitrogen. This secondary amine is significantly more sterically hindered and less nucleophilic than a standard proline residue. This guide details the selection of high-efficiency coupling agents, optimal base systems to prevent racemization, and protocols for both stepwise and convergent synthesis strategies.[1]

Introduction: The Thiazolidine Challenge

The incorporation of a thiazolidine ring into a peptide backbone effectively "kinks" the chain, disrupting

The Chemical Bottleneck

The reaction involves acylating a sterically crowded secondary amine. Standard coupling protocols (e.g., DIC/HOBt) often fail or proceed so slowly that the activated amino acid component undergoes racemization (epimerization) before the peptide bond is formed.

Key Risks:

-

Incomplete Coupling: Leading to deletion sequences.

-

Racemization: Epimerization of the incoming amino acid (activated ester) due to prolonged activation times.

-

Ring Instability: Thiazolidines are acid-labile (ring opening) but generally stable to Fmoc-removal bases.[1]

Strategic Selection of Coupling Agents[1]

To overcome the steric barrier, "powerhouse" coupling reagents based on phosphonium or uronium/aminium salts are required. The choice of base is equally critical to suppress racemization.

Decision Matrix for Coupling Conditions

Figure 1: Decision tree for selecting the optimal coupling strategy based on reagent availability and amino acid sensitivity.

Comparative Analysis of Coupling Agents

| Agent | Class | Reactivity | Racemization Risk | Recommendation for Thz Coupling |

| HATU | Aminium (Aza) | Very High | Moderate | Primary Choice. Use with Collidine to minimize racemization.[1] |

| COMU | Uronium (Oxyma) | High | Low | Excellent Alternative. Safer byproduct (water soluble) and comparable efficiency to HATU.[1][3] |

| PyBrOP | Phosphonium | High | High | Specialist. Use for extremely hindered N-methylated residues if HATU fails.[1] |

| DIC/Oxyma | Carbodiimide | Moderate | Very Low | Safe Choice. Use for Cys/His couplings where maintaining chirality is paramount, even if yield suffers.[1] |

| TFFH | Acid Fluoride | High | Low | Niche. Generates acid fluorides in situ; excellent for hindered amines.[1] |

Protocol 1: Direct Coupling to N-Terminal Thiazolidine (SPPS)

Use this protocol when a pre-formed dipeptide building block is not available.[1]

Materials

-

Resin: Thiazolidine-functionalized resin (swelled in DMF).[1]

-

Amino Acid: Fmoc-Xaa-OH (5.0 equivalents).[1]

-

Coupling Agent: HATU (4.9 equivalents) or COMU (4.9 equivalents).[1]

-

Base: 2,4,6-Trimethylpyridine (TMP / Collidine) (10 equivalents).[1] Note: Collidine is preferred over DIEA as it is a weaker base, reducing proton abstraction from the activated alpha-carbon.[1]

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure

-

Resin Preparation:

-

Activation (Pre-activation is NOT recommended to avoid racemization):

-

Dissolve Fmoc-Xaa-OH and HATU in minimal DMF.

-

Add Collidine immediately before adding to the resin.

-

-

Coupling Reaction:

-

Monitoring (In-Process Control):

-

Double Coupling (Mandatory for valuable batches):